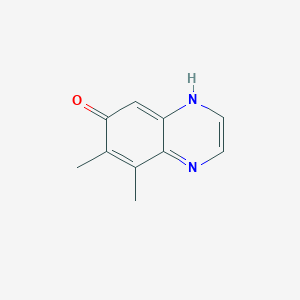
7,8-Dimethylquinoxalin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-6-quinoxalinol is an organic compound with the molecular formula C10H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound is characterized by its quinoxaline core, substituted with two methyl groups at positions 7 and 8, and a hydroxyl group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-6-quinoxalinol typically involves the condensation of 1,2-diamines with α-dicarbonyl compounds. One common method is the reaction of 2,3-butanedione with o-phenylenediamine under acidic conditions, followed by methylation and hydroxylation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of 7,8-Dimethyl-6-quinoxalinol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dimethyl-6-quinoxalinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: 7,8-Dimethyl-6-quinoxalinone.
Reduction: 7,8-Dimethyl-6-dihydroquinoxaline.
Substitution: 7,8-Dibromo-6-quinoxalinol.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7,8-Dimethyl-6-quinoxalinol involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes such as kinases and phosphodiesterases, inhibiting their activity and thereby modulating cellular signaling pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, lacking the methyl and hydroxyl substitutions.
6-Hydroxyquinoxaline: Similar structure but without the methyl groups.
7,8-Dimethylquinoxaline: Lacks the hydroxyl group at position 6.
Uniqueness: 7,8-Dimethyl-6-quinoxalinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
CAS-Nummer |
101063-90-5 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
7,8-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3 |
InChI-Schlüssel |
ZDDDSYQZTSHIHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CN=C2C=C1O)C |
Isomerische SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
Kanonische SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
Synonyme |
6-Quinoxalinol, 7,8-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















